2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran
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Overview
Description
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring with a phenyl group and an isopropyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-Phenyl-2-propanol. This intermediate can then undergo cyclization to form the desired dihydrofuran compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by cyclization processes. The reaction conditions typically include the use of dry ether as a solvent and the careful control of temperature and reaction time to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with similar structural features but different chemical properties.
Phenylacetone: Another similar compound used in organic synthesis and industrial applications.
Uniqueness
Its combination of a furan ring with phenyl and isopropyl groups makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
103624-36-8 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-yl-3H-furan |
InChI |
InChI=1S/C13H16O/c1-11(2)13(9-6-10-14-13)12-7-4-3-5-8-12/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
APQNUKAJXJGRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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